![molecular formula C12H14N2O2 B1376026 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1431141-33-1](/img/structure/B1376026.png)
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
“3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the molecular formula C12H14N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2/c1-3-12(2)11(16)13-9-7-5-4-6-8(9)10(15)14-12/h4-7H,3H2,1-2H3,(H,13,16)(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.25 . It’s a powder at room temperature .Scientific Research Applications
Biosynthesis Study
The biosynthesis of benzodiazepine alkaloids, including compounds structurally related to 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, has been investigated in studies like Nover and Luckner (1969). They focused on understanding the formation of these alkaloids in Penicillium cyclopium, revealing the origins of the carbon skeletons and nitrogen atoms in the diazepine ring (Nover & Luckner, 1969).
Structural Analysis and Stereochemistry
Research like Aversa et al. (1983) and Aversa et al. (1980) delved into the structural analysis of benzodiazepine derivatives, including NMR studies to determine resonance assignments and stereochemistry. This research contributes to a deeper understanding of the molecular structure and behavior of such compounds (Aversa et al., 1983); (Aversa et al., 1980).
Enantioselective Synthesis
The enantioselective synthesis of benzodiazepines, including those structurally similar to the compound , has been a topic of research, emphasizing the importance of chirality in medicinal chemistry. Studies like Carlier et al. (2006) demonstrate the synthesis of these compounds using different stereogenic centers, which is crucial in developing pharmaceuticals (Carlier et al., 2006).
Methodological Developments
Research has also focused on improving synthesis methodologies for benzodiazepine derivatives. For example, Ho et al. (2002) and Křemen et al. (2017) have developed novel synthesis methods, contributing to the easier and more efficient production of these compounds (Ho et al., 2002); (Křemen et al., 2017).
Application in Library Synthesis
Solid-phase synthesis techniques have been developed to create libraries of benzodiazepine derivatives, like those described by Migihashi and Sato (2003). This research facilitates the discovery and testing of new compounds with potential therapeutic uses (Migihashi & Sato, 2003).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-3-methyl-1,4-dihydro-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(2)11(16)13-9-7-5-4-6-8(9)10(15)14-12/h4-7H,3H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFKYPINSPGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC2=CC=CC=C2C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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